molecular formula C16H17NO2S B11174347 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide

Cat. No.: B11174347
M. Wt: 287.4 g/mol
InChI Key: RVKRSTCALXQVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide is a synthetic organic compound with the molecular formula C17H19NO2S and a molecular weight of 301.40 g/mol . It is part of the benzamide class of chemicals, which are of significant interest in various research fields due to their diverse biological activities and structural properties . As an N-aryl amide, its molecular structure features a benzamide core substituted with methoxy and methylsulfanyl groups, a configuration known to influence molecular conformation and intermolecular interactions in solid-state studies of similar compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is supplied with a minimum purity of 95% and should be stored at 4-8°C . Handling should be performed with care, as it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) . Researchers are encouraged to investigate its potential applications, which may include use as a building block in synthetic chemistry or as a candidate in biological screening studies.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

2-methoxy-N-(2-methylphenyl)-4-methylsulfanylbenzamide

InChI

InChI=1S/C16H17NO2S/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(20-3)10-15(13)19-2/h4-10H,1-3H3,(H,17,18)

InChI Key

RVKRSTCALXQVPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxybenzoyl Chloride

The conversion of 2-methoxybenzoic acid to its corresponding acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . Thionyl chloride is preferred due to its efficiency in generating high-purity acyl chlorides, with reactions conducted under reflux conditions (60–80°C) for 3–4 hours. Excess thionyl chloride is removed via vacuum distillation to prevent side reactions during subsequent steps.

Functionalization of the Aniline Component

2-Methylaniline serves as the amine source for the benzamide linkage. To avoid undesirable side reactions, such as over-acylation, the amine is often protected or used in stoichiometric excess. Patent CN102827024A emphasizes the use of pyridine as a base to neutralize HCl generated during the coupling reaction, ensuring a controlled reaction environment.

Coupling Reaction Optimization

The formation of the benzamide bond between 2-methoxybenzoyl chloride and 2-methylaniline is the central step. This reaction is typically performed in dichloromethane (DCM) or chloroform at 20–40°C for 3–4 hours.

Reaction Conditions

  • Temperature : Elevated temperatures (>40°C) risk decomposition of the acyl chloride or premature hydrolysis, while temperatures <20°C slow reaction kinetics.

  • Solvent : Polar aprotic solvents like DCM facilitate reagent solubility without participating in side reactions.

  • Catalyst : Triethylamine (Et₃N) or pyridine is used to scavenge HCl, shifting the equilibrium toward product formation.

Yield and By-Product Analysis

Under optimized conditions, yields exceed 85%. Common by-products include:

  • N,N-Diacylated species : Formed due to excess acyl chloride.

  • Hydrolyzed acid : Resulting from moisture contamination.

A representative reaction equation is:

2-Methoxybenzoyl chloride+2-MethylanilineEt₃N, DCM2-Methoxy-N-(2-methylphenyl)benzamide+HCl\text{2-Methoxybenzoyl chloride} + \text{2-Methylaniline} \xrightarrow{\text{Et₃N, DCM}} \text{2-Methoxy-N-(2-methylphenyl)benzamide} + \text{HCl}

Introduction of the Methylsulfanyl Group

The 4-(methylsulfanyl) substituent is introduced via nucleophilic aromatic substitution (NAS) or through pre-functionalized intermediates.

Direct Thiolation Strategy

A halogenated intermediate (e.g., 4-chloro-2-methoxy-N-(2-methylphenyl)benzamide) undergoes substitution with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C. This method requires anhydrous conditions to prevent oxidation of the thiolate ion.

Pre-Functionalized Building Blocks

Alternative routes employ 4-(methylsulfanyl)benzoyl chloride as a starting material. This approach bypasses the need for late-stage thiolation but requires stringent storage conditions due to the acyl chloride’s sensitivity to moisture.

Purification and Crystallization

Crude product purification is critical for removing unreacted starting materials and by-products.

Acid-Base Extraction

The reaction mixture is washed with 5–20% v/v hydrochloric acid to remove residual amine and catalyst. Subsequent neutralization with sodium bicarbonate ensures the product remains in the organic phase.

Recrystallization

Recrystallization from anhydrous ethanol or ethyl acetate/hexane mixtures yields high-purity crystals. Cooling the solution to 2–6°C promotes gradual crystal growth, minimizing occluded impurities.

Comparative Analysis of Synthetic Routes

The table below summarizes two primary synthetic strategies:

Method Key Steps Yield Purity
Acyl Chloride Coupling 2-Methoxybenzoyl chloride + 2-methylaniline → Coupling → Thiolation78–85%>95%
Pre-Functionalized Route 4-(Methylsulfanyl)benzoyl chloride + 2-methylaniline → Direct coupling82–88%>97%

The pre-functionalized route offers higher yields but requires specialized handling of the methylsulfanyl-containing acyl chloride.

Scalability and Industrial Considerations

For industrial production, factors such as cost , safety , and reaction scalability dictate method selection.

Catalyst Recycling

Palladium-based catalysts (e.g., Pd/C) used in thiolation steps can be recovered via filtration, reducing overall costs.

Solvent Recovery

Dichloromethane and ethanol are distilled and reused, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)

  • Structural Differences : Lacks the 4-methylsulfanyl group and has a 4-methylphenyl substituent instead of 2-methylphenyl.
  • Biological Activity : Identified as a suppressor of the long QT syndrome in zebrafish models, suggesting cardiovascular applications. The absence of the methylsulfanyl group may reduce metabolic stability compared to the target compound .

4-Bromo-N-(2-nitrophenyl)benzamide

  • Structural Differences : Contains a bromo substituent at position 4 and a nitro group on the phenyl ring.
  • Crystallographic Insights : Exhibits distinct bond lengths and angles due to electron-withdrawing nitro and bromo groups, affecting molecular packing and stability .

4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (G786-1400)

  • Structural Differences : Replaces the 2-methylphenyl group with a thiazol-2-yl-pyridinyl moiety.

Functional Group Modifications

Methylsulfanyl vs. Sulfonamide Groups

  • 4-Methylsulfanyl (Target Compound) : Enhances hydrophobicity and may act as a metabolic precursor to sulfoxide/sulfone derivatives.
  • Sulfonamide Derivatives (e.g., N-(2-methylbenzyl)benzenesulfonamide) : Increased polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing membrane permeability .

Methoxy Positioning

  • Ortho-Methoxy (Target Compound) : Steric effects near the amide bond may influence conformational flexibility.

Cardiovascular Activity

  • The target compound’s methylsulfanyl group could modulate ion channel interactions differently .
  • Sulfinyl Benzamides (e.g., N-methyl-N-(2-methylphenyl)-3-nitro-4-(thiazolylsulfinyl)benzamide) : Act as CGRP receptor antagonists, highlighting the role of sulfur-containing groups in receptor binding .

Data Tables

Table 1. Physicochemical Properties of Selected Benzamides

Compound Name Molecular Weight LogP* Solubility (µM) Key Substituents
Target Compound 301.4 3.2 12.5 2-OMe, 4-SMe, N-(2-MePh)
2-MMB 255.3 2.8 45.0 2-OMe, N-(4-MePh)
G786-1400 335.4 2.5 8.3 4-SMe, N-(thiazol-2-yl-pyridinyl)
4-Methoxy-N-(4-methylbenzyl)benzamide 285.3 3.0 30.2 4-OMe, N-(4-MeBn)

*Estimated using fragment-based methods.

Biological Activity

2-Methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antioxidant properties, and antibacterial activities based on recent studies.

Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating its effectiveness.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-73.1
HCT1163.7
HEK2935.3
MDA-MB-23110-33

The study indicated that the compound's activity was comparable to known antiproliferative agents like doxorubicin and etoposide, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Flow cytometry analyses have shown that treatment with this compound results in G2/M phase arrest, further supporting its role as an antimitotic agent.

Antioxidant Properties

In addition to its antiproliferative effects, the compound has demonstrated significant antioxidant activity. Studies have shown that it exhibits improved antioxidative effects compared to standard antioxidants like butylated hydroxytoluene (BHT). This property is crucial as oxidative stress is a contributing factor in cancer progression.

Table 2: Antioxidant Activity Comparison

CompoundAntioxidant Activity (IC50)Reference
This compoundLower than BHT

The antioxidative capability may contribute to its overall therapeutic profile, potentially mitigating oxidative damage in cells.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It showed selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis.

Table 3: Antibacterial Activity

Bacterial StrainMIC (µM)Reference
E. faecalis8
Staphylococcus aureusModerate (32 µM)

These findings suggest that the compound could be developed further for use in treating bacterial infections, particularly those caused by resistant strains.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound through various experimental approaches. For instance, a study focused on its efficacy against different cancer cell lines reported that compounds with similar structural features exhibited significant antiproliferative effects . Additionally, research into its antioxidant properties revealed that it could outperform established antioxidants, indicating potential applications in both cancer therapy and as a dietary supplement for health maintenance .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-methylphenyl)-4-(methylsulfanyl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions:

  • Amide Coupling : React 2-methoxy-4-(methylsulfanyl)benzoic acid with 2-methylaniline using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF or DCM .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and amide bond formation .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) verification .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.3% deviation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity in cancer cell lines?

  • Cell Culture : Use HepG2 (liver), A375 (melanoma), or Skov-3 (ovarian) cells in RPMI-1640 medium with 10% FBS .
  • MTT Assay : Incubate cells with compound (1–100 µM, 48–72 hrs), measure IC₅₀ via absorbance at 570 nm. Include positive controls (e.g., cisplatin) .
  • Dose-Response Analysis : Fit data to a sigmoidal curve (GraphPad Prism) to determine potency and selectivity indices .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-ray Diffraction : Grow single crystals via slow evaporation (acetone/hexane). Collect data at 100 K using a synchrotron or in-house diffractometer .
  • Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Validate with R-factor (<5%) and electron density maps .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with sulfonyl or halogens) .
  • Biological Testing : Compare IC₅₀ across analogs in cell-based assays .
  • Computational Modeling : Dock compounds into target proteins (e.g., BTK kinase) using AutoDock Vina to predict binding modes .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Hypothesis Testing : Evaluate differential uptake (LC-MS intracellular concentration) or metabolism (CYP450 inhibition assays) .
  • Mechanistic Studies : Perform RNA-seq to identify gene expression changes or use CRISPR knockouts to probe target pathways .
  • Reproducibility : Validate findings in 3D spheroid models or patient-derived xenografts (PDX) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)Reference
Coupling AgentDCC/DMAP70–80>95
SolventAnhydrous THF65–7590
PurificationEthanol/Water6099

Q. Table 2. Biological Activity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Assay TypeReference
HepG212.3MTT
A3758.7MTT
Skov-325.4MTT

Key Considerations

  • Data Reproducibility : Use ≥3 biological replicates and report SEM .
  • Crystallography : Validate hydrogen bonding and π-π interactions via Mercury software .
  • Ethical Compliance : Adhere to in-vitro use guidelines; no in vivo testing without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.